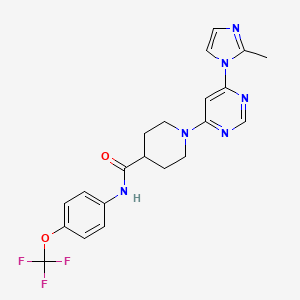
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate the available data on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine core substituted with various heterocycles, notably imidazole and pyrimidine rings. The trifluoromethoxy group enhances lipophilicity, which may influence the compound's pharmacokinetics.
- Molecular Formula : C21H24N6O
- Molecular Weight : 392.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which include enzymes and receptors involved in various signaling pathways. The presence of the imidazole and pyrimidine moieties suggests potential interactions with kinases and other targets in cellular signaling.
Anticancer Activity
Recent studies have indicated that similar compounds with imidazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.5 |
| Compound B | A549 (Lung Cancer) | 0.8 |
Anti-inflammatory Effects
Compounds containing imidazole rings have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that our compound may also exhibit similar effects.
Enzyme Inhibition
The compound's structural features indicate potential as an enzyme inhibitor. For instance, it may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes.
Case Studies
- Preclinical Studies : In a study evaluating the pharmacokinetics of similar imidazole derivatives, it was found that modifications to the trifluoromethoxy group significantly improved bioavailability and reduced toxicity profiles in vivo .
- Structure-Activity Relationship (SAR) : Research on related compounds demonstrated that variations in the piperidine substituents influenced their potency against specific cancer cell lines, highlighting the importance of molecular modifications in enhancing biological activity .
- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives exhibit promising anticancer activity, they also present risks for adverse effects such as hepatotoxicity at higher doses .
Eigenschaften
IUPAC Name |
1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-14-25-8-11-30(14)19-12-18(26-13-27-19)29-9-6-15(7-10-29)20(31)28-16-2-4-17(5-3-16)32-21(22,23)24/h2-5,8,11-13,15H,6-7,9-10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVWJHZJOMARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














